molecular formula C14H14ClN3O3S2 B5526426 N-(5-chloro-2-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

N-(5-chloro-2-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

Cat. No.: B5526426
M. Wt: 371.9 g/mol
InChI Key: MULBMAHCHQXCLH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C14H14ClN3O3S2 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.0165114 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure and Conformation Analysis

Conformational Studies

Research on compounds similar to N-(5-chloro-2-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide includes the examination of their crystal structure and molecular conformation. For instance, the study of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide by Banerjee et al. (2002) involved X-ray analysis and AM1 molecular orbital methods to investigate its structural aspects (Banerjee et al., 2002).

Biological Activity Evaluation

Antimicrobial Activity

Investigations into the biological activities of structurally similar compounds include the evaluation of their antimicrobial properties. For example, a study on the synthesis of thiophenyl pyrazoles and isoxazoles and their antimicrobial activity against various bacterial and fungal strains showcases the potential of these compounds in developing new antimicrobial agents (Sowmya et al., 2018).

Anticancer Research

Antineoplastic Potential

The synthesis and evaluation of various analogues, including pyridine-2-carboxaldehyde thiosemicarbazone derivatives, for their antineoplastic activity, highlight the exploration of similar compounds for potential cancer therapy applications (Liu et al., 1996).

Chemical Synthesis and Modification

Synthetic Approaches

The development of new synthetic methodologies for the preparation of compounds with related structures, such as 2-azaindolizines through iodine-mediated oxidative desulfurization promoted cyclization, demonstrates the ongoing research in expanding the chemical toolbox for synthesizing complex molecules (Shibahara et al., 2006).

Material Science Applications

Polyamide and Polyimide Synthesis

Research into the synthesis of aromatic polyamides and polyimides based on various diamines, exploring their properties and applications in material science, showcases another avenue of scientific research relevant to compounds with functionalities similar to this compound (Yang & Lin, 1995).

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S2/c15-10-3-4-13(16-8-10)17-14(19)12-7-11(9-22-12)23(20,21)18-5-1-2-6-18/h3-4,7-9H,1-2,5-6H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULBMAHCHQXCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.